2-Pentenoic acid, 2-cyano-4,4-dimethyl-

Catalog No.
S1972169
CAS No.
88319-37-3
M.F
C8H11NO2
M. Wt
153.18
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Pentenoic acid, 2-cyano-4,4-dimethyl-

CAS Number

88319-37-3

Product Name

2-Pentenoic acid, 2-cyano-4,4-dimethyl-

IUPAC Name

(E)-2-cyano-4,4-dimethylpent-2-enoic acid

Molecular Formula

C8H11NO2

Molecular Weight

153.18

InChI

InChI=1S/C8H11NO2/c1-8(2,3)4-6(5-9)7(10)11/h4H,1-3H3,(H,10,11)/b6-4+

InChI Key

NJCRQFJRXAZYEJ-XQRVVYSFSA-N

SMILES

CC(C)(C)C=C(C#N)C(=O)O

Canonical SMILES

CC(C)(C)C=C(C#N)C(=O)O

Isomeric SMILES

CC(C)(C)/C=C(/C#N)\C(=O)O
  • Chemical Properties and Potential Uses: Scientific resources primarily focus on the compound's identity, physical and chemical properties like boiling point, melting point, and molecular formula [, ]. These properties can be helpful for researchers interested in synthesis, purification, or understanding the molecule's behavior in different conditions.
  • Limited Research Focus: A search for scientific literature on this specific compound yields scarce results. This suggests that 2-Cyano-4,4-dimethylpent-2-enoic acid might be a niche molecule with limited research focus so far.

Further exploration might involve:

  • Patent Literature: Investigating patent databases might reveal industrial applications or potential uses of the compound that are not yet published in the scientific literature.
  • Chemical Derivatization: Research on similar molecules or potential derivatives of 2-Cyano-4,4-dimethylpent-2-enoic acid could provide insights into its potential applications.

2-Pentenoic acid, 2-cyano-4,4-dimethyl- is a chemical compound characterized by its unique structure and properties. It has the molecular formula C8H11NO2C_8H_{11}NO_2 and a molecular weight of approximately 153.18 g/mol. This compound features a pentenoic acid backbone with a cyano group and two methyl groups at the 4-position, contributing to its distinctive reactivity and potential applications in organic synthesis and medicinal chemistry .

The chemical behavior of 2-pentenoic acid, 2-cyano-4,4-dimethyl- is influenced by its functional groups. It can participate in various reactions typical of alkenes and carboxylic acids, such as:

  • Nucleophilic Addition: The cyano group can undergo nucleophilic attack, making it a reactive site for further functionalization.
  • Esterification: Reacting with alcohols can yield esters, which are useful intermediates in organic synthesis.
  • Diels-Alder Reactions: The compound can act as a dienophile due to its alkene functionality, allowing it to participate in cycloaddition reactions .

The synthesis of 2-pentenoic acid, 2-cyano-4,4-dimethyl- can be achieved through several methods:

  • Michael Addition: A common approach involves the addition of a cyanoacetate to an appropriate alkene under basic conditions.
  • Aldol Condensation: This method may be used to form the pentenoic backbone followed by subsequent modifications to introduce the cyano and methyl groups.
  • Functional Group Interconversion: Starting from simpler precursors, functional groups can be introduced or modified using standard organic reactions .

The applications of 2-pentenoic acid, 2-cyano-4,4-dimethyl- span various fields:

  • Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
  • Pharmaceutical Development: Potential use in developing new drugs due to its structural features that may interact with biological targets.
  • Material Science: Its derivatives could be explored for use in polymer chemistry or as additives in materials .

Interaction studies involving 2-pentenoic acid, 2-cyano-4,4-dimethyl- focus on its reactivity with biological molecules and other chemical species. These studies help elucidate its potential mechanisms of action and efficacy as a therapeutic agent. For example:

  • Protein Binding Studies: Understanding how this compound interacts with proteins can provide insights into its biological activity.
  • Reactivity with Nucleophiles: Investigating how it reacts with various nucleophiles could reveal pathways for further synthetic applications .

Several compounds share structural similarities with 2-pentenoic acid, 2-cyano-4,4-dimethyl-. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acidC11H13NOSContains a thioether group
4,4-Dimethyl-2-pentenoic acidC7H12O2Lacks the cyano group
3-Cyano-3-methylbutanoic acidC7H11NO2Different carbon skeleton

These compounds highlight the unique nature of 2-pentenoic acid, 2-cyano-4,4-dimethyl-, particularly its specific arrangement of functional groups that may influence its reactivity and biological activity differently compared to its analogs .

XLogP3

1.8

Dates

Modify: 2023-08-16

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